molecular formula C15H10O B194781 Dibenzosuberenone CAS No. 2222-33-5

Dibenzosuberenone

Cat. No. B194781
CAS RN: 2222-33-5
M. Wt: 206.24 g/mol
InChI Key: SNVTZAIYUGUKNI-UHFFFAOYSA-N
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Patent
US05492917

Procedure details

The general procedure for the synthesis of 4"-aryl-substituted 8,9-dicarboxydibenzo[2,3:5,6]bicyclo[5.2.0]nonan-4-ones is illustrated in scheme I. Bromination of o-phenethylbenzoic acid in sulfur dioxide in the presence of TFA provides the desired product 2-(p-bromophenethyl)-benzoic acid (Ib). Cyclization to the desired dibenzosuberone Ic can be accomplished by heating benzoic acid derivative Ib in neat polyphosphoric acid or, alternatively the acid chloride, prepared using thionyl chloride, can be treated with AlCl3 in CH2Cl2. Treatment of Ic with NBS and AIBN or benzoylperoxide in refluxing CCl4 followed by elimination of the newly added bromide with triethylamine affords the desired dibenzosuberenone derivative Id. Photolysis of Id with an excess of maleic anhydride in toluene in a Rayonet reactor irradiating with 300 nanometer tubes or with a Hanovia medium pressure Hg lamp with a pyrex filter provides, after hydrolysis with NaOH and purification, the desired diacid derivative Ie. Further elaboration of the 4"-position can be carded out by coupling of Ie with a variety of aryl boronic acid derivatives and tin reagents. ##STR15##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:9](=[O:10])[C:8]2[C:3](=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH2:2]1.C(O)(=O)C1C=CC=CC=1.S(Cl)(Cl)=O.[Al+3].[Cl-].[Cl-].[Cl-].C1C(=O)N(Br)C(=O)C1.CC(N=NC(C#N)(C)C)(C#N)C.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.[Br-]>C(Cl)Cl.C(N(CC)CC)C.C(Cl)(Cl)(Cl)Cl>[CH:5]1[CH:4]=[C:3]2[CH:2]=[CH:1][C:16]3[C:11]([C:9](=[O:10])[C:8]2=[CH:7][CH:6]=1)=[CH:12][CH:13]=[CH:14][CH:15]=3 |f:3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC2=CC=CC=C2C(=O)C3=CC=CC=C31
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Four
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C2C(=C1)C=CC3=CC=CC=C3C2=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.